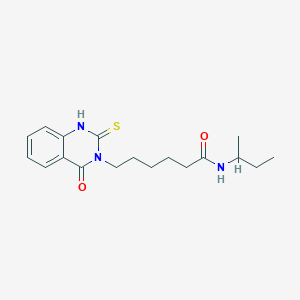

N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

説明

The compound N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide features a tetrahydroquinazolinone core substituted with a sulfanylidene group (C=S) at position 2 and a hexanamide side chain at position 2. The hexanamide moiety is further functionalized with a butan-2-yl group. This structure combines a heterocyclic scaffold with a flexible aliphatic chain, which may influence solubility, bioavailability, and intermolecular interactions.

Key structural features include:

- Tetrahydroquinazolinone core: A partially saturated quinazoline ring system with a ketone at position 3.

- Hexanamide side chain: A six-carbon aliphatic chain terminated by an amide group, which may enhance membrane permeability or target binding.

特性

IUPAC Name |

N-butan-2-yl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-3-13(2)19-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYOUPJRRHLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies to understand biological processes and interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.

Industry: It is used in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Tetrahydroquinazolinone Derivatives

N-[(4-Methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide ()

This compound shares the tetrahydroquinazolinone core and sulfanylidene group but differs in substituents:

- Position 3: A morpholino group replaces the hexanamide chain.

- Position 6 : A 4-methylphenylmethyl group is attached.

Key Differences :

- The aromatic substituent (4-methylphenylmethyl) may enhance π-π stacking interactions in biological targets, whereas the butan-2-yl group in the target compound offers steric bulk without aromaticity .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (, Compounds 7–9)

| Feature | Target Compound | Triazole-Thiones (7–9) |

|---|---|---|

| Core Structure | Tetrahydroquinazolinone | 1,2,4-Triazole |

| Sulfur Group | Sulfanylidene (C=S) | Thione (C=S) |

| Substituents | Hexanamide, butan-2-yl | Phenylsulfonyl, difluorophenyl |

| Tautomerism | Not observed | Thione-thiol equilibrium |

Functional Implications :

- The triazole-thiones exhibit tautomerism (thione ↔ thiol), which is absent in the rigid tetrahydroquinazolinone system. This tautomerism affects electronic properties and binding modes .

- The phenylsulfonyl and difluorophenyl groups in triazoles confer strong electron-withdrawing effects, whereas the hexanamide chain in the target compound is electron-neutral .

Hexanamide Derivatives

N-Phenyl-6-(4-(Trimethylsilyl)-1H-1,2,3-Triazol-1-yl)hexanamide ()

This compound shares the hexanamide backbone but incorporates a triazole ring instead of a tetrahydroquinazolinone.

| Feature | Target Compound | Triazole-Hexanamide |

|---|---|---|

| Heterocycle | Tetrahydroquinazolinone | 1,2,3-Triazole |

| Functional Groups | Sulfanylidene, ketone | Trimethylsilyl, triazole |

| Synthesis | Likely nucleophilic substitution | Click chemistry (azide-alkyne) |

Synthetic Notes:

Spectral and Structural Analysis

Infrared Spectroscopy (IR)

- Target Compound: Expected C=O (quinazolinone ketone) at ~1663–1682 cm⁻¹ and C=S (sulfanylidene) at ~1247–1255 cm⁻¹, based on analogous compounds in and .

- Triazole-Thiones (7–9) : Absence of C=O bands (confirmed in ) but strong C=S at ~1247–1255 cm⁻¹, similar to the target compound .

Nuclear Magnetic Resonance (NMR)

Research Findings and Implications

- Stability: The tetrahydroquinazolinone core is less prone to tautomerism than triazole-thiones, offering greater structural predictability in drug design .

- Solubility: Hexanamide chains (as in the target compound) balance lipophilicity and flexibility, whereas morpholino or triazole substituents () prioritize polarity .

- Synthetic Accessibility : Traditional methods () require reflux and strong bases, while click chemistry () enables modular assembly but depends on azide precursors .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。